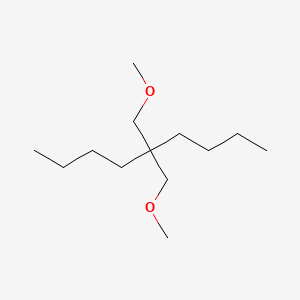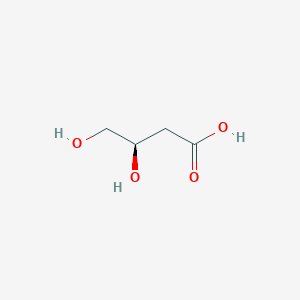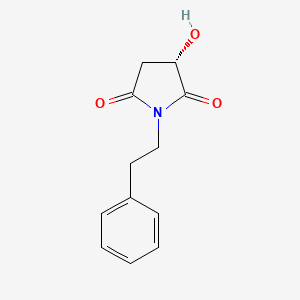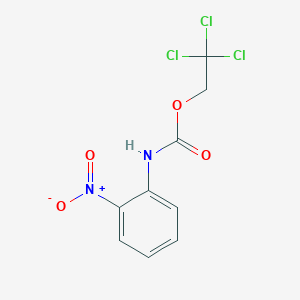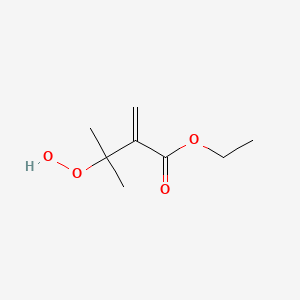
Ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroperoxy group, a methyl group, and a methylene group attached to a butanoate backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate typically involves the reaction of ethyl 3-methyl-2-methylidenebutanoate with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then stabilized by the ester group.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroperoxy group in this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of the hydroperoxy group can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives.
科学研究应用
Ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its role as a reactive oxygen species (ROS) generator.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Similar Compounds:
Ethyl 3-methyl-2-methylidenebutanoate: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-hydroperoxy-3-methylbutanoate: Similar but lacks the methylene group, affecting its reactivity and applications.
属性
| 138999-37-8 | |
分子式 |
C8H14O4 |
分子量 |
174.19 g/mol |
IUPAC 名称 |
ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate |
InChI |
InChI=1S/C8H14O4/c1-5-11-7(9)6(2)8(3,4)12-10/h10H,2,5H2,1,3-4H3 |
InChI 键 |
WMTMCTMLJKHUDG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=C)C(C)(C)OO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






